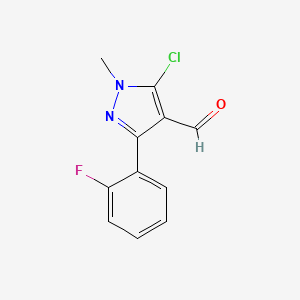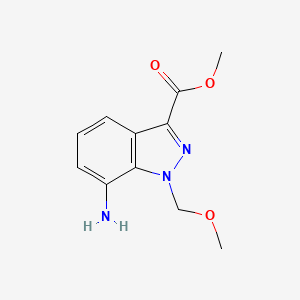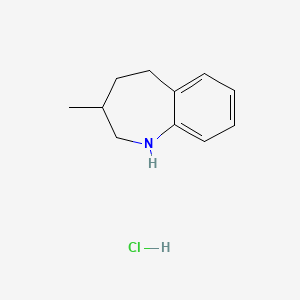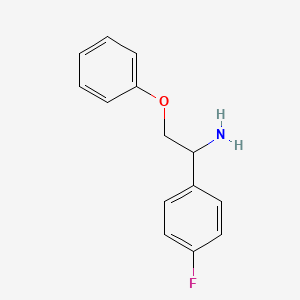
5-Chloro-3-(2-fluorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxaldehyde group at the 4-position
Méthodes De Préparation
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be achieved through several synthetic routes. One common method involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This reaction typically requires the use of a Friedel-Crafts catalyst, such as aluminum chloride, to facilitate the acylation process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and appropriate catalysts or reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets. It can be employed in assays to investigate the activity of specific enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It can also be used in the formulation of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the chloro group, which may affect its reactivity and interactions with biological targets.
5-Chloro-3-phenyl-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound has a phenyl group instead of a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H8ClFN2O |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(12)8(6-16)10(14-15)7-4-2-3-5-9(7)13/h2-6H,1H3 |
Clé InChI |
GYXLRFPEIXOTGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2=CC=CC=C2F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)










![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
